molecular formula C7H8N2O3 B3263250 5-Amino-2-methyl-4-nitrophenol CAS No. 37066-92-5

5-Amino-2-methyl-4-nitrophenol

Cat. No.: B3263250
CAS No.: 37066-92-5
M. Wt: 168.15 g/mol
InChI Key: RYICSBHZVUJCBQ-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-4-nitrophenol: is an aromatic compound with the molecular formula C7H8N2O3 It is characterized by the presence of an amino group (-NH2), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methyl-4-nitrophenol typically involves a multi-step process. One common method is the nitration of 2-methylphenol (o-cresol) to produce 5-nitro-2-methylphenol, followed by the reduction of the nitro group to an amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions . The reduction step can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and filtration are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methyl-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: this compound can be reduced to 5-Amino-2-methylphenol.

    Oxidation: Oxidation of the amino group can yield 5-Nitroso-2-methyl-4-nitrophenol or 5-Nitro-2-methyl-4-nitrophenol.

    Substitution: Various substituted derivatives of this compound can be formed depending on the substituents introduced.

Scientific Research Applications

Chemistry: 5-Amino-2-methyl-4-nitrophenol is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its ability to undergo specific reactions makes it useful in assays and diagnostic tests .

Medicine: Its structural features can be exploited to develop compounds with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-4-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. For example, the compound can act as a nucleophile in substitution reactions, targeting electrophilic sites on enzymes or other biomolecules . Additionally, the nitro group can undergo reduction or oxidation, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-methyl-4-nitrophenol is unique due to the presence of both an amino group and a methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-amino-2-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYICSBHZVUJCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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